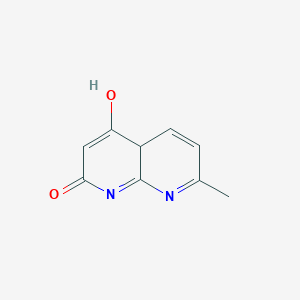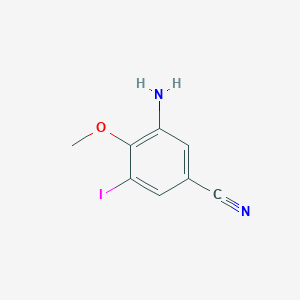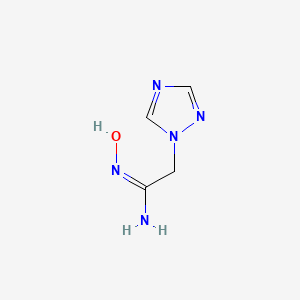
methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4,4-difluoropiperidina-2-carboxilato de metilo; clorhidrato es un compuesto químico con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto presenta un anillo de piperidina sustituido con dos átomos de flúor y un grupo éster carboxilato, lo que lo convierte en un tema interesante para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-4,4-difluoropiperidina-2-carboxilato de metilo; clorhidrato generalmente implica los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclización que involucra precursores apropiados.
Introducción de átomos de flúor: Los átomos de flúor se introducen mediante reacciones de fluoración utilizando reactivos como el trifluoruro de dietilaminosulfuro (DAST) o agentes fluorantes similares.
Esterificación: El grupo éster carboxilato se introduce mediante reacciones de esterificación que involucran metanol y un derivado de ácido carboxílico adecuado.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Los sistemas de microreactores de flujo se pueden emplear para optimizar la síntesis, haciéndola más sostenible y escalable para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-4,4-difluoropiperidina-2-carboxilato de metilo; clorhidrato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en las posiciones sustituidas con flúor, utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Metóxido de sodio en metanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(2S)-4,4-difluoropiperidina-2-carboxilato de metilo; clorhidrato tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de (2S)-4,4-difluoropiperidina-2-carboxilato de metilo; clorhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede actuar sobre enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Dimetilsulfóxido: Un compuesto organosulfurado con propiedades solventes similares.
Singularidad
(2S)-4,4-difluoropiperidina-2-carboxilato de metilo; clorhidrato es único debido a su patrón de sustitución específico y grupos funcionales, que confieren propiedades químicas y biológicas distintas. Sus átomos de flúor y su anillo de piperidina lo hacen particularmente interesante para la química medicinal y el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C7H11F2NO2 |
|---|---|
Peso molecular |
179.16 g/mol |
Nombre IUPAC |
methyl (2S)-4,4-difluoropiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-7(8,9)2-3-10-5/h5,10H,2-4H2,1H3/t5-/m0/s1 |
Clave InChI |
FMLQYMJXPOGPBV-YFKPBYRVSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC(CCN1)(F)F |
SMILES canónico |
COC(=O)C1CC(CCN1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)


![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12344208.png)

![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)


![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)
